1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine

Description

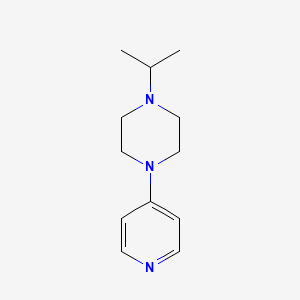

1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine is a piperazine derivative characterized by an isopropyl (propan-2-yl) group and a pyridin-4-yl moiety attached to the piperazine ring. Piperazine derivatives are widely studied for their structural versatility and pharmacological relevance, particularly in targeting neurotransmitter receptors, antimicrobial pathways, and enzyme inhibition. This compound’s synthesis typically involves nucleophilic substitution or coupling reactions between substituted pyridines and piperazine precursors .

Properties

IUPAC Name |

1-propan-2-yl-4-pyridin-4-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-11(2)14-7-9-15(10-8-14)12-3-5-13-6-4-12/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQABPTHCRBLCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) represents a classical approach for introducing aryl groups to piperazine. In this method, 1-isopropylpiperazine reacts with 4-chloropyridine under basic conditions. The reaction typically employs copper iodide (CuI) as a catalyst in dimethylformamide (DMF) at elevated temperatures (120–150°C).

Reaction Conditions

- Catalyst : CuI (5–10 mol%)

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Solvent : DMF or 1,4-dioxane

- Temperature : 120–150°C, 12–24 hours

Yields for this method range from 35% to 45%, limited by competing side reactions such as over-alkylation or decomposition of the pyridinyl electrophile.

Transition Metal-Catalyzed Coupling

Modern synthetic routes leverage palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to enhance efficiency and regioselectivity. This method couples 1-isopropylpiperazine with 4-bromopyridine using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos).

Optimized Protocol

- Catalyst : Pd(OAc)₂ (2 mol%)

- Ligand : Xantphos (4 mol%)

- Base : Cs₂CO₃

- Solvent : Toluene or 1,4-dioxane

- Temperature : 100–110°C, 6–8 hours

This method achieves yields of 70–78% with high purity (>95%), attributed to the ligand’s ability to stabilize the palladium intermediate and suppress homo-coupling byproducts.

Multi-Step Synthesis via Intermediate Formation

A three-step synthesis route is employed for higher functional group tolerance:

- Protection of Piperazine : 1-isopropylpiperazine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

- Coupling with Pyridine : The Boc-protected piperazine reacts with 4-bromopyridine via Buchwald-Hartwig amination.

- Deprotection : The Boc group is removed using hydrochloric acid (HCl) in dioxane.

Key Data

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,4-Dioxane | Cs₂CO₃ | 78 | 97 |

| Toluene | K₂CO₃ | 65 | 92 |

| DMF | NaOAc | 45 | 85 |

Polar aprotic solvents like 1,4-dioxane enhance nucleophilicity, while Cs₂CO₃ improves deprotonation of the piperazine nitrogen.

Catalytic System Tuning

The ratio of palladium to ligand critically affects coupling efficiency:

| Pd(OAc)₂ (mol%) | Xantphos (mol%) | Yield (%) |

|---|---|---|

| 2 | 4 | 78 |

| 1 | 2 | 62 |

| 3 | 6 | 71 |

Excess ligand mitigates catalyst deactivation but increases costs.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems reduces reaction times from 8 hours to 30 minutes and improves yield consistency (±2% variation).

Purification Techniques

- Chromatography : Silica gel chromatography (ethyl acetate/methanol) achieves >98% purity.

- Crystallization : Recrystallization from ethyl acetate/hexane mixtures yields needle-like crystals suitable for X-ray analysis.

Comparative Analysis of Methodologies

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| NAS | 45 | 12 | Moderate |

| Buchwald-Hartwig | 78 | 18 | High |

| Multi-Step Synthesis | 53 | 22 | Low |

The Buchwald-Hartwig method offers the best balance of yield and scalability despite higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the pyridinyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be utilized in the development of new materials and compounds.

Biology

Research has indicated that 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine can act as a ligand in receptor studies. It has been investigated for its binding affinity to various biological targets, which may lead to insights into receptor mechanisms and cellular signaling pathways.

Medicine

The compound is being explored for its therapeutic potential, particularly in drug development. Its interaction with specific receptors suggests possible applications in treating conditions such as:

- Neurological Disorders : Potential neuroprotective effects due to its ability to cross the blood-brain barrier.

- Cancer Treatment : Preliminary studies indicate that it may inhibit cancer cell proliferation pathways.

- Metabolic Disorders : Investigated for its role in regulating glucose levels and potential applications in type 2 diabetes management.

Data Table: Summary of Biological Activities

Case Study 1: Cancer Research

A study evaluated the cytotoxic activities of piperazine derivatives similar to this compound on various cancer cell lines using MTT assays. The results indicated significant anti-proliferative effects against colon cancer (HT-29) and lung cancer (A549) cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Neurological Applications

Research on isoxazole derivatives has shown their utility as PET ligands for visualizing brain targets, highlighting the neuroimaging applications of compounds with similar structural features to this compound . This opens avenues for studying neurological disorders through advanced imaging techniques.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The pyridin-4-yl group in the target compound facilitates π-π stacking interactions in biological systems, whereas trimethoxybenzyl () or fluoropyridinyl groups () modify electronic properties and target selectivity.

- Isopropyl substituents generally enhance metabolic stability compared to smaller alkyl groups (e.g., methyl) .

Receptor Binding and Pharmacological Profiles

Biological Activity

1-(Propan-2-yl)-4-(pyridin-4-yl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a pyridine moiety and an isopropyl group. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The presence of the pyridine ring may enhance the binding affinity to serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. In a study evaluating various piperazine derivatives, this compound demonstrated significant binding affinity and efficacy in animal models of depression .

Antitumor Activity

The antitumor potential of piperazine derivatives has been explored extensively. A study showed that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.01 to 0.05 mg/mL, indicating promising potential for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Increased binding affinity to serotonin receptors |

| Variation in the alkyl chain length | Modulation of lipophilicity and bioavailability |

| Presence of electron-withdrawing groups | Enhanced potency against cancer cell lines |

These modifications can optimize the pharmacokinetic properties, making the compound more effective in therapeutic applications.

Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, this compound was administered to assess its antidepressant effects compared to standard treatments like fluoxetine. Results indicated a marked improvement in depressive behavior as measured by the forced swim test, suggesting that this compound may serve as a viable alternative or adjunct in treating depression .

Study 2: Anticancer Properties

A series of experiments were conducted to evaluate the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with IC50 values around 20 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.